N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a pyrazolyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the pyridazine ring: This involves the cyclization of suitable precursors to form the 6-oxopyridazin-1(6H)-yl moiety.
Coupling reactions: The dichlorophenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final acetamide formation: The final step involves the formation of the acetamide linkage, typically through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activity. It could be investigated for its interactions with various biomolecules and its effects on biological systems.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. This could include its use as a lead compound in drug discovery and development.
Industry
In industrial applications, this compound may be used in the formulation of specialty chemicals, agrochemicals, and other products. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through binding to these targets and modulating their activity. The pathways involved in its mechanism of action could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-(3-(1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: This compound is similar but lacks the dimethyl groups on the pyrazole ring.
N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propionamide: This compound has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,4-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of both the dichlorophenyl and dimethylpyrazolyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15Cl2N5O2 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-10-7-11(2)24(21-10)15-5-6-17(26)23(22-15)9-16(25)20-14-4-3-12(18)8-13(14)19/h3-8H,9H2,1-2H3,(H,20,25) |
InChI Key |
RVCAHXRJMJXTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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